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Benzo[h][1,6]naphthyridine-5-carbaldehyde

Cat. No.: B188191
CAS No.: 69164-27-8
M. Wt: 208.21 g/mol
InChI Key: PNCCXVYVMZWAQH-UHFFFAOYSA-N
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Description

Historical Context of Naphthyridine Chemistry

Naphthyridines are heterocyclic aromatic compounds consisting of a naphthalene-like structure where two of the carbon atoms are replaced by nitrogen. There are six possible isomers of naphthyridine, distinguished by the positions of the nitrogen atoms in the two fused pyridine (B92270) rings. acs.org The initial exploration into naphthyridine chemistry was often marked by structural uncertainties and inconsistent nomenclature. digitallibrary.co.in However, a more systematic study of these compounds began to take shape in the early 20th century. digitallibrary.co.in

The synthesis of the first unsubstituted naphthyridines, specifically the 1,5-isomer, was reported in 1927 by Bobranski and Sucharda, who adapted the Skraup synthesis for quinolines. nih.gov This reaction, which typically involves heating an aminopyridine with glycerol (B35011) and an oxidizing agent in the presence of sulfuric acid, laid the groundwork for accessing the core naphthyridine structure. acs.org Despite its utility, the Skraup reaction can be notoriously vigorous. acs.org Over time, various synthetic strategies were developed to access all six naphthyridine isomers, with the 1,8-naphthyridine (B1210474) system receiving considerable attention due to the discovery of the antimicrobial properties of its derivatives, such as nalidixic acid. digitallibrary.co.inwikipedia.org The broader significance of heterocyclic compounds in fields like medicinal chemistry and biochemistry spurred further interest in the diverse family of naphthyridines. digitallibrary.co.in

Significance of the Benzo[h]benchchem.commdpi.comnaphthyridine Scaffold in Contemporary Chemical Research

The fusion of a benzene (B151609) ring to the naphthyridine core gives rise to benzonaphthyridines, a class of compounds with enhanced structural complexity and diverse chemical properties. The Benzo[h] mdpi.comnaphthyridine scaffold, in particular, has emerged as a privileged structure in medicinal chemistry and materials science. Its rigid, planar structure and the presence of nitrogen atoms make it an excellent candidate for interacting with biological targets and for the development of novel functional materials. rsc.org

Derivatives of the Benzo[h] mdpi.comnaphthyridine system have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.net For instance, certain derivatives have shown potent inhibitory activity against enzymes like monoamine oxidase (MAO), which is relevant for the treatment of neurological disorders. mdpi.comnih.gov The scaffold is also found in natural products like the alkaloid aaptamine (B1664758), which exhibits antibacterial and anticarcinogenic activities. mdpi.comnih.gov Furthermore, the unique photophysical properties of some dibenzo[b,h] mdpi.comnaphthyridine derivatives have led to their investigation as fluorescent probes for DNA. rsc.org

Overview of Academic Research Trajectories for Benzo[h]benchchem.commdpi.comnaphthyridine-5-carbaldehyde

Benzo[h] mdpi.comnaphthyridine-5-carbaldehyde is a specific derivative of the parent scaffold that features a reactive aldehyde group. This functional group makes it a valuable synthetic intermediate for the construction of more complex molecules. The aldehyde can readily undergo a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation and substitution reactions.

Current research on Benzo[h] mdpi.comnaphthyridine-5-carbaldehyde and its close relatives is largely focused on a few key areas:

Development of Novel Synthetic Methodologies: A primary research thrust is the development of efficient and regioselective methods for the synthesis of the Benzo[h] mdpi.comnaphthyridine core and the introduction of the carbaldehyde functionality. researchgate.netresearchgate.net This includes multi-component reactions and cascade cyclizations. researchgate.net

Medicinal Chemistry Applications: A significant portion of research is dedicated to synthesizing libraries of derivatives from Benzo[h] mdpi.comnaphthyridine-5-carbaldehyde and evaluating their biological activities. This includes screening for anticancer agents, enzyme inhibitors (such as protein kinase CK2 and MAO-B), and receptor antagonists. mdpi.com

Materials Science: The fluorescent properties of the broader dibenzo[b,h] mdpi.comnaphthyridine system suggest potential applications for derivatives of the title compound in the development of sensors and imaging agents. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O B188191 Benzo[h][1,6]naphthyridine-5-carbaldehyde CAS No. 69164-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[h][1,6]naphthyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c16-8-12-10-5-3-7-14-13(10)9-4-1-2-6-11(9)15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCCXVYVMZWAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355923
Record name benzo[h][1,6]naphthyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69164-27-8
Record name benzo[h][1,6]naphthyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Strategies for Benzo H 1 2 Naphthyridine 5 Carbaldehyde and Its Derivatives

Classical Synthetic Approaches to Naphthyridine Cores

Long-standing reactions in heterocyclic chemistry provide the foundation for building the naphthyridine framework.

The Friedländer synthesis is a well-established method for creating quinoline (B57606) and, by extension, naphthyridine systems. wikipedia.orgrsc.org This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related amino-aldehyde with a compound containing a reactive methylene (B1212753) group, such as a ketone. wikipedia.org For instance, the reaction of 3-aminopicolinaldehyde (B17692) with 2-methylcyclohexanone (B44802) can lead to the formation of a tetrahydrobenzo[b] ucla.eduwikipedia.orgnaphthyridine, which can be subsequently dehydrogenated to yield the aromatic benzo[b] ucla.eduwikipedia.orgnaphthyridine. mdpi.com Similarly, a modified Friedländer reaction using 3-aminoquinaldehyde and 2-acetylpyridine (B122185) in the presence of sodium hydroxide (B78521) in ethanol (B145695) has been used to prepare 2-(pyridin-2-yl)benzo[b] ucla.eduwikipedia.orgnaphthyridine. mdpi.com While effective for some isomers, the Friedländer annulation of 6-aminoimidazo[1,2-a]pyridine-5-carbaldehyde with ketones like acetophenone (B1666503) in ethanolic potassium hydroxide tends to favor the formation of other naphthyridine isomers over the benzo[h] ucla.edunih.govnaphthyridine system.

The general mechanism of the Friedländer synthesis can proceed through two primary pathways. In the first, an aldol (B89426) condensation between the 2-amino substituted carbonyl compound and a ketone is the rate-limiting step. This is followed by dehydration and then imine formation to yield the quinoline or naphthyridine ring. wikipedia.org Alternatively, the reaction can begin with the formation of a Schiff base, followed by an Aldol reaction and subsequent elimination of water. wikipedia.org

ReactantsCatalyst/ReagentsProductReference
2-Aminobenzaldehydes and KetonesTrifluoroacetic acid, toluenesulfonic acid, iodine, Lewis acidsQuinolines wikipedia.org
3-Aminopicolinaldehyde and 2-MethylcyclohexanonetBuOK, then Pd/CBenzo[b] ucla.eduwikipedia.orgnaphthyridine mdpi.com

Table 1. Examples of Friedländer Reactions for Naphthyridine Synthesis.

The Skraup synthesis is a fundamental method for producing quinolines, and its modifications are crucial for accessing naphthyridine cores. acs.org The classic Skraup reaction involves heating an aminopyridine with glycerol (B35011), an oxidizing agent like nitrobenzene, and sulfuric acid. acs.org This method, however, can be notoriously vigorous. acs.org

Refinements to the Skraup synthesis have enabled the preparation of various naphthyridine isomers. For instance, 1,6-naphthyridine (B1220473) can be synthesized from 4-aminopyridine, although initial attempts were not successful. acs.org A successful modification involves using 4-aminopyridine-N-oxide as the starting material, which yields 1,6-naphthyridine-N-oxide that is subsequently reduced. acs.org Other modifications have been developed for the synthesis of different benzo[b] ucla.eduwikipedia.orgnaphthyridine and benzo[c] ucla.eduwikipedia.orgnaphthyridine derivatives. mdpi.com For example, a modified Skraup reaction of 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine, followed by heating in sulfuric acid, yields a dihydrobenzo[b] ucla.eduwikipedia.orgnaphthyridin-one derivative. mdpi.com Similarly, the reaction of 4-aminoisoquinoline (B122460) with methyl vinyl ketone in the presence of arsenic pentoxide and sulfuric acid produces a methylbenzo[c] ucla.eduwikipedia.orgnaphthyridine. mdpi.com

Starting MaterialReagentsProductReference
4-Aminopyridine-N-oxideGlycerol, Oxidizing Agent, H2SO41,6-Naphthyridine-N-oxide acs.org
2,6-Dichloro-3-nitrobenzoic acid, 6-Methoxy-3-pyridinamineH2SO49-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] ucla.eduwikipedia.orgnaphthyridin-10-one mdpi.com
4-Aminoisoquinoline, Methyl vinyl ketoneAs2O5, H2SO44-Methylbenzo[c] ucla.eduwikipedia.orgnaphthyridine mdpi.com

Table 2. Examples of Modified Skraup Syntheses for Naphthyridines.

The Semmler-Wolff reaction, also known as the Semmler-Wolff aromatization, is a method for synthesizing aromatic primary amines from cyclohexenone- and tetralone-derived oximes. nih.gov This reaction is typically performed under harsh conditions using anhydrous hydrogen chloride in refluxing acetic acid and acetic anhydride, which has limited its synthetic utility due to narrow scope and often low yields. nih.gov However, recent advancements have identified homogeneous palladium catalysts that can promote Semmler-Wolff-type reactions under milder conditions, expanding their applicability. nih.gov

In the context of naphthyridine synthesis, this reaction can be applied to create substituted aminophenylpyridines, which are valuable intermediates. For example, 4-(3-aminophenyl)pyridine has been prepared via 3-(4-pyridinyl)-2-cyclohexen-1-one using the Semmler-Wolff reaction. researchgate.net The optimized conditions, using hydrochloric acid in acetic acid, can directly yield the desired naphthylamine in high yield. researchgate.net The mechanism of the palladium-catalyzed version involves the oxidative addition of the oxime N-O bond to a Pd(0) complex, which then undergoes dehydrogenation to form the aniline (B41778) product. nih.gov

SubstrateCatalyst/ReagentsProductReference
Cyclohexenone/Tetralone O-acyl oximesHomogeneous Pd catalystsPrimary aromatic amines nih.gov
3-(4-Pyridinyl)-2-cyclohexen-1-oneHCl in HOAc4-(3-Aminophenyl)pyridine researchgate.net

Table 3. Examples of Semmler-Wolff Reactions.

The Gould-Jacobs reaction is a versatile method for preparing quinolines and their 4-hydroxy derivatives, which can be extended to the synthesis of naphthyridines. wikipedia.org The reaction commences with the condensation of an aniline or an aminopyridine with an alkoxymethylenemalonic ester, which is then cyclized at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline or the corresponding naphthyridine derivative. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxynaphthyridine. wikipedia.org

This methodology has been successfully applied to the synthesis of 1,5-naphthyridine (B1222797) derivatives. For example, the reaction of 3-aminopyridine (B143674) with diethyl methylenemalonate, followed by thermal cyclization, affords a 1,5-naphthyridine. nih.gov The reaction is particularly effective for anilines and aminopyridines with electron-donating groups at the meta-position. wikipedia.org

ReactantsConditionsProductReference
Aniline and EthoxymethylenemalonateHeat, then NaOH, then heat4-Hydroxyquinoline wikipedia.org
3-Aminopyridine and Diethyl methylenemalonateHeat4-Hydroxy-1,5-naphthyridine derivative nih.gov

Table 4. Examples of Gould-Jacobs Reactions for Naphthyridine Synthesis.

Advanced Cyclization and Cycloaddition Methodologies

More modern approaches to constructing the benzo[h] ucla.edunih.govnaphthyridine framework often involve sophisticated cyclization and cycloaddition reactions, offering high efficiency and control.

A powerful strategy for the synthesis of benzo[h] ucla.edunih.govnaphthyridines involves the intramolecular Diels-Alder reaction of aryl oxazoles. ucla.edu This method has been developed as a route to various biologically active alkaloids. ucla.edu The reaction sequence typically involves the construction of a precursor containing both an oxazole (B20620) ring and a dienophile, which upon heating, undergoes an intramolecular [4+2] cycloaddition. ucla.edupitt.edu This cycloaddition is followed by the loss of a small molecule, such as water or an alcohol, to afford the aromatic pyridine (B92270) ring fused to the existing benzene (B151609) ring, thus forming the benzo[h] ucla.edunih.govnaphthyridine skeleton. ucla.edu

For example, a synthetic approach to the antileukemic alkaloid 2-bromoleptoclinidinone (B12806882) utilized an intramolecular Diels-Alder reaction of an aryl oxazole tethered to a β-carbomethoxyacrylamide. ucla.edu This key step resulted in the high-yield formation of the tricyclic benzo[h] ucla.edunih.govnaphthyridine system. ucla.edu The development of intramolecular Diels-Alder reactions of azole heterocycles, including oxazoles, has had a significant impact on the efficient preparation of complex heterocyclic natural products. pitt.edu

PrecursorConditionsProductReference
Aryl oxazole with β-carbomethoxyacrylamide side chainHeatBenzo[h]-1,6-naphthyridine system ucla.edu
Oxazole tethered to a dieneHeat6-Azaindole core researchgate.net

Table 5. Examples of Intramolecular Diels-Alder Reactions of Oxazoles.

Aza-Diels-Alder Reactions (e.g., Povarov Reaction)

The aza-Diels-Alder reaction, a powerful tool for constructing nitrogen-containing six-membered rings, is a key strategy for synthesizing the benzo[h] nih.govnaphthyridine core. ucla.eduwikipedia.org This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile. wikipedia.org In the context of benzo[h] nih.govnaphthyridine synthesis, intramolecular versions of this reaction are particularly useful. ucla.edu For instance, an aryl oxazole can be tethered to a substituted acrylamide, and upon heating, an intramolecular Diels-Alder cycloaddition occurs to form the pyridine ring, which is a part of the larger naphthyridine system. ucla.edu The reaction can proceed via a concerted or stepwise mechanism, and the stereochemical outcome is often influenced by the nature of the reactants and the reaction conditions. wikipedia.org

Cascade and One-Pot Synthetic Protocols (e.g., Ugi-3CR/Aza-Diels-Alder)

Cascade and one-pot reactions offer an efficient and atom-economical approach to complex molecules like benzo[h] nih.govnaphthyridines by combining multiple transformations in a single operation. A notable example is the Ugi three-component reaction (Ugi-3CR) coupled with an intramolecular aza-Diels-Alder cycloaddition. researchgate.netnih.govmdpi.com This sequence can be followed by an aromatization step to yield the final product. nih.govmdpi.com

In a typical Ugi-3CR/aza-Diels-Alder cascade, an amine, an aldehyde, and an isocyanide react to form an Ugi adduct. researchgate.net This adduct is designed to contain both a diene and a dienophile, which then undergo an intramolecular aza-Diels-Alder reaction to form the core heterocyclic structure. nih.govmdpi.com This methodology has been successfully employed to synthesize a series of 5-aryl-benzo[f] chemistrysteps.comnaphthyridines. nih.govmdpi.com The efficiency of these cascade processes can often be enhanced by microwave assistance. nih.govmdpi.com

Reaction Type Key Features Example Application Reference
Ugi-3CR/Aza-Diels-AlderOne-pot, multicomponent, cascade reactionSynthesis of 5-aryl-benzo[f] chemistrysteps.comnaphthyridines nih.govmdpi.com
Aza-Diels-Alder[4+2] cycloaddition, forms N-heterocyclesIntramolecular cyclization to form the pyridine ring of the naphthyridine core ucla.edu

Transition Metal-Catalyzed Coupling Reactions in Naphthyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the benzo[h] nih.govnaphthyridine scaffold and for the synthesis of its precursors.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a versatile method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction has been utilized in the synthesis of precursors for benzo[h] nih.govnaphthyridine-5-carbaldehyde. For example, a key step in one synthetic route involves the Sonogashira coupling of 2-aminobenzoic acid derivatives. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org Copper-free versions of the Sonogashira coupling have also been developed. nih.gov

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide catalyzed by a palladium complex, is another powerful method for C-C bond formation. nih.gov It has been employed in the synthesis of benzo[h] nih.govnaphthyridin-2(1H)-ones through a one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization-Suzuki coupling sequence. nih.gov This approach allows for the efficient introduction of diverse substituents onto the naphthyridine core. nih.gov The Suzuki reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation in organic synthesis. mdpi.comresearchgate.netwikipedia.org It has found broad application in the synthesis of various heterocyclic compounds. researchgate.netclockss.org While direct application to benzo[h] nih.govnaphthyridine-5-carbaldehyde is less commonly reported, the Heck reaction is a fundamental tool for constructing the carbon skeletons of related aza-heterocycles. The reaction typically involves a palladium(0) catalyst and a base, and it can be performed both inter- and intramolecularly. nih.govclockss.org

Coupling Reaction Catalyst System Bond Formed Application in Naphthyridine Synthesis Reference
Sonogashira CouplingPalladium/CopperC(sp)-C(sp2)Synthesis of alkyne-containing precursors
Suzuki CouplingPalladiumC(sp2)-C(sp2)Functionalization of the naphthyridine core nih.gov
Heck ReactionPalladiumC(sp2)-C(sp2)General synthesis of heterocyclic frameworks researchgate.netclockss.org

Formylation and Carbaldehyde Specific Synthesis (e.g., Vilsmeier-Haack Formylation)

The introduction of the carbaldehyde group at the 5-position of the benzo[h] nih.govnaphthyridine ring is a crucial step in the synthesis of the target compound. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comthieme-connect.dewikipedia.orgchemeurope.comorganic-chemistry.org

The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). chemistrysteps.comwikipedia.orgchemeurope.com This electrophilic species then attacks the electron-rich naphthyridine ring, leading to the formation of an iminium ion, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.orgchemeurope.com The Vilsmeier-Haack reaction is generally applicable to substrates that are more activated than benzene, such as phenols, anilines, and many heterocycles. wikipedia.org The position of formylation is directed by the electronic properties of the heterocyclic system.

Derivatization Strategies for Benzo[h]benchchem.comredalyc.orgnaphthyridine-5-carbaldehyde

The aldehyde functional group in Benzo[h] redalyc.orgnaphthyridine-5-carbaldehyde is a key site for chemical modification, enabling its conversion into other important functional groups such as nitriles, carboxylic acids, imines, and Schiff bases. These transformations expand the chemical space accessible from this core structure, providing opportunities for the development of new therapeutic agents.

Aldehyde Functional Group Transformations

The aldehyde at the 5-position of the benzo[h] redalyc.orgnaphthyridine core is susceptible to a range of chemical reactions, allowing for its conversion into various other functional moieties. These transformations are crucial for creating a library of derivatives for structure-activity relationship (SAR) studies.

Conversion to Carboxylic Acids:

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of Benzo[h] redalyc.orgnaphthyridine-5-carbaldehyde, this reaction leads to the formation of Benzo[h] redalyc.orgnaphthyridine-5-carboxylic acid. This transformation can be achieved using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting carboxylic acid is a valuable intermediate for further derivatization, such as the formation of amides and esters, which have shown cytotoxic activities in other benzo[b] redalyc.orgnaphthyridin-(5H)one systems.

General Aldehyde to Carboxylic Acid Transformation: General reaction scheme for the oxidation of an aldehyde to a carboxylic acid.

Conversion to Nitriles:

The conversion of an aldehyde to a nitrile, which involves the formation of a carbon-nitrogen triple bond, is another important derivatization strategy. While specific examples starting from Benzo[h] redalyc.orgnaphthyridine-5-carbaldehyde are not extensively documented in the reviewed literature, general methods for this transformation are well-established. One common approach is the dehydration of an intermediate aldoxime, which is formed by the reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH). The dehydration step can be carried out using various reagents, such as phosphorus(V) oxide (P₄O₁₀).

General Aldehyde to Nitrile Transformation: General reaction scheme for the conversion of an aldehyde to a nitrile via an aldoxime intermediate.

Formation of Imines and Schiff Bases:

The reaction of aldehydes with primary amines is a classic method for the formation of imines, also known as Schiff bases. redalyc.orglibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically catalyzed by acid and is reversible. libretexts.org The formation of imine derivatives of Benzo[h] redalyc.orgnaphthyridine-5-carbaldehyde would introduce a diverse range of substituents, depending on the primary amine used. Schiff bases derived from heterocyclic aldehydes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

General Aldehyde to Imine (Schiff Base) Transformation: General reaction scheme for the formation of an imine (Schiff base) from an aldehyde and a primary amine.

The table below summarizes the potential transformations of the aldehyde group of Benzo[h] redalyc.orgnaphthyridine-5-carbaldehyde and the general reagents involved.

Transformation Product Functional Group General Reagents Specific Product Name
OxidationCarboxylic AcidPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃) Benzo[h] redalyc.orgnaphthyridine-5-carboxylic acid
Conversion to NitrileNitrile1. Hydroxylamine (NH₂OH) 2. Dehydrating agent (e.g., P₄O₁₀)Benzo[h] redalyc.orgnaphthyridine-5-carbonitrile
Imine FormationImine (Schiff Base)Primary Amine (R-NH₂)N-substituted-1-(benzo[h] redalyc.orgnaphthyridin-5-yl)methanimine

Iv. Advanced Spectroscopic and Structural Characterization of Benzo H 1 2 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (1H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. In the case of Benzo[h] hmdb.canaphthyridine-5-carbaldehyde, the 1H NMR spectrum is characterized by distinct signals corresponding to the aldehyde proton and the protons on the fused aromatic rings.

The aldehyde proton (CHO) typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group. The seven aromatic protons on the benzo[h] hmdb.canaphthyridine core produce a complex series of multiplets in the range of δ 7.5 to 9.5 ppm. docbrown.info The specific chemical shifts and coupling patterns depend on the electronic effects of the nitrogen atoms and the aldehyde group on the surrounding protons. For derivatives, aromatic proton signals are commonly observed between δ 7.25–8.57 ppm.

Table 1: Predicted 1H NMR Chemical Shifts for Benzo[h] hmdb.canaphthyridine-5-carbaldehyde Note: Data is predicted based on analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CHO~10.1 - 10.4Singlet (s)
Aromatic Protons~7.5 - 9.5Multiplet (m)

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Benzo[h] hmdb.canaphthyridine-5-carbaldehyde gives rise to a distinct signal.

The most characteristic signal in the 13C NMR spectrum is that of the carbonyl carbon of the aldehyde group, which is highly deshielded and appears far downfield, typically in the range of δ 190–195 ppm. docbrown.info The carbon atoms of the aromatic rings resonate between δ 120 and 155 ppm. The exact positions of these signals are influenced by the proximity of the heteroatoms (nitrogen) and the electron-withdrawing aldehyde substituent.

Table 2: Predicted 13C NMR Chemical Shifts for Benzo[h] hmdb.canaphthyridine-5-carbaldehyde Note: Data is predicted based on analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CHO~192 - 194
Aromatic C (quaternary)~145 - 155
Aromatic C-H~120 - 140

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete structural connectivity of complex molecules by spreading NMR information across two frequency axes. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (1H-1H correlation). sdsu.eduyoutube.com For Benzo[h] hmdb.canaphthyridine-5-carbaldehyde, COSY spectra would reveal the connectivity between protons within each of the aromatic rings, helping to trace the spin systems and assign specific proton resonances. epfl.ch

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : This technique correlates proton signals with the signals of directly attached carbon atoms (one-bond 1H-13C correlation). wikipedia.org It is invaluable for unambiguously assigning which proton is attached to which carbon in the aromatic framework. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects correlations between protons and carbons over two or three bonds (long-range 1H-13C correlation). sdsu.eduyoutube.com This is arguably the most powerful tool for assembling the complete molecular structure. It allows for the assignment of quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the aldehyde proton would show an HMBC correlation to the carbon atom at position 5 of the naphthyridine ring, confirming the location of the aldehyde group. epfl.ch

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For Benzo[h] hmdb.canaphthyridine-5-carbaldehyde, the IR spectrum provides clear evidence for its key structural features.

The most prominent absorption band is the C=O (carbonyl) stretch of the aldehyde group, which appears strongly in the region of 1680–1710 cm⁻¹. For some derivatives, this has been noted around 1649 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused aromatic rings give rise to a series of sharp bands between 1400 and 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Benzo[h] hmdb.canaphthyridine-5-carbaldehyde

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch>3000Medium-Weak
Aldehyde C=O Stretch~1680 - 1710Strong
Aromatic C=C/C=N Stretch~1400 - 1600Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation analysis. For Benzo[h] hmdb.canaphthyridine-5-carbaldehyde, the molecular formula is C₁₃H₈N₂O, corresponding to a molecular weight of approximately 208.22 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion [M-1]⁺, followed by the loss of carbon monoxide (CO, 28 Da) to give an [M-29]⁺ fragment. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry that can measure the m/z of an ion to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula.

For Benzo[h] hmdb.canaphthyridine-5-carbaldehyde, HRMS would be used to confirm its elemental composition of C₁₃H₈N₂O. The calculated monoisotopic mass for this formula is 208.063663 g/mol . epa.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides definitive proof of the molecular formula, distinguishing it from any other possible combination of atoms that might have the same nominal mass. nih.govnih.gov

X-ray Diffraction Analysis (for Solid-State Structure Elucidation)

Detailed Research Findings:

The power of X-ray diffraction in confirming the structures of novel heterocyclic compounds is exemplified in the synthesis of 3,5-dichlorobenzo[h] imedpub.comnih.govnaphthyridine . Its structure was unequivocally established through X-ray diffraction analysis, confirming the rearrangement of a hexahydro-5H-pyrrolo[2,1-c] imedpub.comnih.govbenzodiazepine (B76468) precursor into the benzo[h] imedpub.comnih.govnaphthyridine framework.

Furthermore, detailed crystallographic studies on isomeric systems provide a template for understanding the structural parameters of these complex heterocycles. For instance, the crystal structure of 1,3-diphenyl-3,4-dihydrobenzo[b] imedpub.comnih.govnaphthyridine has been thoroughly characterized. nih.govresearchgate.net The analysis revealed that the molecule crystallizes in a monoclinic system. A notable feature of its structure is the significant deviation of the C=N double bond from the plane of the aromatic bicyclic system, with a measured N—C—C—C torsion angle of -157.63(12)°. nih.gov

In another example, the solid-state structure of 2-benzyl-10-chloro-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] imedpub.comnih.govnaphthyridine was confirmed by single-crystal X-ray analysis, providing definitive proof of its molecular conformation. mdpi.com

The crystallographic data obtained from these derivatives are crucial for building a comprehensive understanding of the structure-property relationships within the broader family of benzonaphthyridines.

Below are interactive data tables summarizing the crystallographic data for a representative benzo[b] imedpub.comnih.govnaphthyridine derivative, illustrating the detailed structural information that can be obtained from such analyses.

Table 1: Crystallographic Data for 1,3-Diphenyl-3,4-dihydrobenzo[b] imedpub.comnih.govnaphthyridine nih.govresearchgate.net

ParameterValue
Chemical Formula C₂₄H₁₈N₂
Formula Weight 334.40
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.2658 (4)
b (Å) 10.8583 (5)
c (Å) 16.1842 (7)
α (°)
90
β (°)
107.909 (2)
γ (°)
90
Volume (ų) 1716.63 (13)
Z (molecules/unit cell) 4
Temperature (K) 100
Radiation Mo Kα
R-factor 0.036

V. Computational Chemistry and Theoretical Studies on Benzo H 1 2 Naphthyridine Systems

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to investigate how benzo[h] oncodesign-services.comnih.govnaphthyridine derivatives interact with biological targets. These methods predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor or enzyme.

Docking studies have been instrumental in identifying and optimizing benzo[h] oncodesign-services.comnih.govnaphthyridine-based compounds for various therapeutic targets. For instance, in the development of c-Met kinase inhibitors, docking studies were performed on 1H-imidazo[4,5-h] oncodesign-services.comnih.gov-naphthyridin-2(3H)-ones. researchgate.net These studies helped to elucidate the binding mode of the inhibitors within the kinase's active site, revealing key interactions essential for their inhibitory activity. Similarly, a common feature-based pharmacophore model was developed to screen chemical libraries for novel histamine (B1213489) H3 receptor (H3R) antagonists, leading to the identification of benzo[h] oncodesign-services.comnih.govnaphthyridine derivatives with high affinity. researchgate.net

The general workflow for such studies involves:

Preparation of the Receptor: The three-dimensional structure of the biological target (e.g., a protein or enzyme) is obtained, often from crystallographic data.

Ligand Preparation: The 3D structure of the benzo[h] oncodesign-services.comnih.govnaphthyridine derivative is generated and optimized for its conformational energy.

Docking Simulation: A docking algorithm systematically samples various orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

These studies provide a rational basis for designing new derivatives with improved potency and selectivity. oncodesign-services.com

Quantum Chemical Calculations (e.g., DFT Studies for Electronic Structure, Reactivity Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of benzo[h] oncodesign-services.comnih.govnaphthyridine systems. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are crucial for understanding a molecule's chemical behavior and its interactions with biological targets.

For example, DFT studies at the B3LYP/6-31G(d,p) level of theory have been used to analyze the relationship between the electronic structure of related heterocyclic systems, like imidazo[1,5-a]quinoline (B8571028) derivatives, and their affinity for the central benzodiazepine (B76468) receptor. researchgate.net Such calculations can determine various electronic descriptors that are then correlated with biological activity.

Semi-empirical methods like AM1 and PM3 have also been applied to study the relative stabilities of different isomers of 1,6-naphthyridine (B1220473) derivatives and their interactions with solvents. nih.gov These calculations can help explain phenomena such as the formation of zwitterionic species in hydrogen-bond-donating solvents, indicating that the solvent can assist in proton transfer. nih.gov

Key parameters derived from quantum chemical calculations include:

ParameterDescriptionRelevance
HOMO/LUMO Energies Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to donate or accept electrons, which is critical for reactivity and charge-transfer interactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions like hydrogen bonding.
Atomic Charges Distribution of electron density among the atoms in the molecule.Helps in understanding intermolecular interactions and reactivity patterns.
Global Reactivity Descriptors Parameters like chemical hardness, softness, and electronegativity.Provides insights into the overall stability and reactivity of the molecule.

These theoretical calculations are foundational for predicting how structural modifications to the benzo[h] oncodesign-services.comnih.govnaphthyridine scaffold will influence its electronic properties and, consequently, its biological function.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's chemical structure affect its biological activity. oncodesign-services.com Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical and machine learning techniques to build predictive models that link structural features to biological effects. oncodesign-services.comnih.gov

For the benzo[h] oncodesign-services.comnih.govnaphthyridine family, computational SAR has been crucial for lead optimization. A comprehensive SAR study on 1H-imidazo[4,5-h] oncodesign-services.comnih.govnaphthyridin-2(3H)-one derivatives as c-Met kinase inhibitors identified essential structural elements for potent inhibition. nih.gov The study revealed that a tricyclic core, an N-1 alkyl substituent with a terminal amino group, and a hydrophobic substituted benzyl (B1604629) group at the N-3 position were critical for activity. nih.gov Further optimization, guided by these findings, showed that adding a 4'-carboxamide phenoxy group at the C-5 position significantly boosted potency. nih.gov

Similarly, a preliminary SAR study of benzo[h] oncodesign-services.comnih.govnaphthyridin-2(1H)-one (Torin) analogs was conducted to evaluate their gametocytocidal activity against Plasmodium falciparum. nih.gov This study explored substitutions at various positions, finding that a 6-amino-3-pyridyl group at one position was optimal for activity, while capping the amino group or replacing it with a bulkier substituent led to a significant loss of potency. nih.gov

The process of computational SAR typically involves:

Data Set Compilation: A series of compounds with known biological activities is collected.

Descriptor Calculation: Molecular descriptors (physicochemical, topological, electronic) are calculated for each compound.

Model Building: A mathematical model is created to correlate the descriptors with the observed biological activity.

Model Validation: The model's predictive power is rigorously tested.

These models allow researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery cycle. oncodesign-services.com

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations are also valuable for predicting and interpreting the spectroscopic properties of molecules, such as their NMR and IR spectra. By calculating these parameters for a proposed structure, researchers can compare the theoretical data with experimental results to confirm the structure's identity and conformation.

For instance, semi-empirical calculations (AM1 and PM3) have been used to support the interpretation of UV-visible absorption spectra of 1,6-naphthyridine derivatives, helping to analyze the equilibrium between different structural forms in various solvents. nih.gov

While direct studies on Benzo[h] oncodesign-services.comnih.govnaphthyridine-5-carbaldehyde are limited, the methodology is well-established. For other complex heterocyclic systems like benzodiazepines, DFT methods (e.g., at the M05-2X/6-31+G(d,p) level of theory) combined with the Gauge-Independent Atomic Orbital (GIAO) method have been used to predict ¹³C NMR chemical shifts. mdpi.com The high correlation between the calculated and experimental spectra validates the optimized molecular structure and allows for unambiguous assignment of spectral signals. mdpi.com

A similar approach for Benzo[h] oncodesign-services.comnih.govnaphthyridine-5-carbaldehyde would involve:

Spectroscopic TechniqueTheoretical MethodPredicted Parameters
Infrared (IR) Spectroscopy DFT calculationsVibrational frequencies and intensities, corresponding to functional group vibrations (e.g., C=O stretch of the carbaldehyde).
Nuclear Magnetic Resonance (NMR) GIAO-DFT calculations¹H and ¹³C chemical shifts, which are highly sensitive to the electronic environment of each nucleus.
UV-Visible Spectroscopy Time-Dependent DFT (TD-DFT)Electronic transition energies and oscillator strengths, predicting the absorption maxima (λmax).

This predictive capability is crucial for structural elucidation, especially for novel compounds, and provides a deeper understanding of the relationship between molecular structure and spectroscopic behavior.

Vi. Applications of Benzo H 1 2 Naphthyridine 5 Carbaldehyde and Its Derivatives in Chemical Synthesis and Materials Science

Role as Key Intermediates in Complex Molecule Synthesis

The chemical architecture of Benzo[h] nih.govacs.orgnaphthyridine-5-carbaldehyde, featuring a reactive aldehyde functional group, positions it as a valuable intermediate for the synthesis of more elaborate molecular structures. The aldehyde moiety provides a synthetic handle for a variety of chemical transformations, enabling the construction of a wide range of derivatives.

Key reactions involving the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to form the corresponding Benzo[h] nih.govacs.orgnaphthyridine-5-carboxylic acid. acs.orgacs.org This transformation opens up pathways to amide and ester derivatives, further expanding the molecular diversity.

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding (Benzo[h] nih.govacs.orgnaphthyridin-5-yl)methanol. acs.org This alcohol can then be used in subsequent reactions, such as etherifications or further substitutions.

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as amines or active methylene (B1212753) compounds, to form imines, enamines, and other carbon-carbon and carbon-nitrogen bond-containing products. acs.org These reactions are fundamental in building larger, more complex heterocyclic systems.

The benzo[h] nih.govacs.orgnaphthyridine scaffold itself is a key component in the synthesis of compounds with potential biological activity. For instance, derivatives of this heterocyclic system have been investigated as potential antimalarial agents. nih.gov Furthermore, the core structure is found in molecules designed as kinase inhibitors, a significant class of therapeutic agents. nih.gov Research has demonstrated the synthesis of benzo[h] nih.govacs.orgnaphthyridinones using methods like the Catellani reaction, highlighting the adaptability of this scaffold in medicinal chemistry. nih.gov The synthesis of novel benzo[h] nih.govacs.orgnaphthyridine derivatives through rearrangement reactions or multi-component strategies further underscores their importance as versatile intermediates. rsc.orgresearchgate.net

Reaction TypeReagent/ConditionsProduct TypePotential Further Applications
OxidationStandard oxidizing agents (e.g., KMnO₄, CrO₃)Carboxylic AcidsAmide coupling, esterification
ReductionReducing agents (e.g., NaBH₄, LiAlH₄)AlcoholsEther synthesis, substitution reactions
CondensationAmines, active methylene compoundsImines, enamines, etc.Synthesis of larger heterocyclic systems
CycloadditionDienes, dienophiles (e.g., Diels-Alder)Polycyclic aromatic systemsDevelopment of complex alkaloids

Development of Functional Materials (e.g., Polymers)

While specific examples of polymers derived directly from Benzo[h] nih.govacs.orgnaphthyridine-5-carbaldehyde are not widely reported, the broader class of naphthyridine-containing polymers is an active area of research in materials science. Naphthyridine units are incorporated into polymer backbones to create functional materials with interesting electronic and optical properties. acs.orgnih.gov

Conjugated polymers containing naphthyridine moieties are being explored for applications in organic electronics. acs.orgthieme-connect.com For example, polymers incorporating 1,5-naphthyridine (B1222797) and 2,6-naphthyridine (B1209661) units have been synthesized and investigated as electron-transporting materials. nih.govthieme-connect.com The electron-deficient nature of the naphthyridine ring system makes these polymers suitable for n-type semiconductors in organic field-effect transistors (OFETs) and other electronic devices. acs.org

Furthermore, naphthyridinedione-based conjugated polymers have been designed for use in high-efficiency polymer solar cells. rsc.org These materials often exhibit high absorption coefficients and good charge mobility, which are critical for photovoltaic performance. rsc.org The synthesis of heteroaromatic polymers containing 1,8-naphthyridine (B1210474) moieties has also been reported, with some of these materials showing significant antimicrobial activity. nih.gov Given these advancements with isomeric structures, the benzo[h] nih.govacs.orgnaphthyridine scaffold represents a promising, though less explored, building block for the development of novel functional polymers.

Ligand Design for Metal Complexes

The naphthyridine framework, with its two nitrogen atoms, is an excellent candidate for the design of ligands in coordination chemistry. researchgate.net Depending on the substitution pattern and the specific isomer, naphthyridine-based ligands can coordinate to metal ions in a monodentate or bidentate fashion. The resulting metal complexes have applications in catalysis, materials science, and biological imaging.

While the 1,8- and 1,5-naphthyridine isomers have been more extensively studied as ligands, the benzo[h] nih.govacs.orgnaphthyridine structure also possesses the necessary features for metal coordination. The two nitrogen atoms (at positions 1 and 6) can act as donor sites for a variety of metal ions. Research into related naphthyridine complexes has shown their utility in various catalytic processes. researchgate.net The electronic properties of the benzo[h] nih.govacs.orgnaphthyridine ligand can be tuned by introducing different substituents on the aromatic rings, which in turn can influence the properties of the resulting metal complex, such as its stability, reactivity, and photophysical characteristics.

Naphthyridine IsomerCoordination ModeMetal IonsPotential Applications of Complexes
1,8-NaphthyridineBidentateRu, Rh, Ir, Cu, NiCatalysis, photoredox reactions
1,5-NaphthyridineMonodentate or BidentateZr, various transition metalsCatalysis, functional materials
Benzo[h] nih.govacs.orgnaphthyridineBidentate (potential)Various transition metalsCatalysis, luminescent materials

Scaffolds for Combinatorial Chemistry and Diversity-Oriented Synthesis

The rigid, polycyclic structure of benzo[h] nih.govacs.orgnaphthyridine makes it an excellent scaffold for combinatorial chemistry and diversity-oriented synthesis (DOS). nih.govacs.org DOS aims to create collections of structurally diverse small molecules to explore chemical space and identify compounds with novel biological activities. acs.orgrsc.org

The benzo[h] nih.govacs.orgnaphthyridine core can be functionalized at multiple positions, allowing for the generation of large libraries of related compounds from a common intermediate. For example, an efficient, diversity-oriented synthesis of dibenzo[b,h] nih.govacs.orgnaphthyridines has been established using a substrate-based approach under microwave-assisted conditions. nih.gov This strategy allows for the rapid construction of the core structure, which can then be further elaborated.

Synthetic strategies such as intramolecular Diels-Alder reactions have been employed to construct the benzo[h] nih.govacs.orgnaphthyridine system, providing a route to complex, polycyclic alkaloids. acs.org Libraries based on the related 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold have been synthesized and screened for biological activity, demonstrating the utility of this core structure in drug discovery. researchgate.net The ability to generate a wide range of derivatives from the benzo[h] nih.govacs.orgnaphthyridine scaffold makes it a valuable tool for the discovery of new chemical entities with potential therapeutic applications. thieme-connect.comnih.gov

Vii. Mechanistic Investigations of Biological Activities of Benzo H 1 2 Naphthyridine Scaffolds in Vitro and Theoretical

Enzyme Inhibition Mechanisms

Derivatives of the benzo[h] nih.govpsu.edunaphthyridine scaffold have been identified as potent inhibitors of several key enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer.

Topoisomerase I: Certain 5H-dibenzo[c,h] nih.govpsu.edunaphthyridin-6-ones, which are structurally related to the benzo[h] nih.govpsu.edunaphthyridine framework, have demonstrated potent topoisomerase I (TOP-1)-targeting activity. psu.edunih.gov The inhibition is sensitive to substitution at the 5-position. For instance, potent TOP-1-targeting activity is observed with a 2-(N,N-dimethylamino)ethyl group or a 2-(pyrrolidin-1-yl)ethyl substituent at this position. psu.edunih.gov Conversely, adding a β-methyl or β-hydroxymethyl group to the 2-(N,N-dimethylamino)ethyl substituent leads to a significant loss of this inhibitory activity. psu.edunih.gov

Acetylcholinesterase (AChE): A series of 1,2,3,4-tetrahydrobenzo[h] nih.govpsu.edunaphthyridines have been developed as powerful inhibitors of acetylcholinesterase, an enzyme central to the pathology of Alzheimer's disease. nih.gov A notable example demonstrated a dramatic increase in inhibitory activity against human AChE (over 154-fold) compared to its parent compound, highlighting the scaffold's potential. nih.gov

Mammalian Target of Rapamycin (mTOR): Structurally complex tricyclic benzo[h] nih.govpsu.edunaphthyridin-2(1H)-ones, known as Torins, are potent inhibitors of mTOR, a serine/threonine kinase that is a central regulator of cell growth and proliferation. nih.govresearchgate.net Torin 2, for example, has also been identified as a promising antimalarial agent, with its activity against the Plasmodium parasite being decoupled from its mTOR inhibition. nih.gov

Other Kinases and Enzymes:

c-Met Kinase: By incorporating a cyclic urea (B33335) pharmacophore, 1H-imidazo[4,5-h] nih.govpsu.edunaphthyridin-2(3H)-one derivatives were identified as a new class of c-Met kinase inhibitors. nih.gov

Poly ADP-ribose polymerase-1 (PARP-1) and Aurora Kinase A: Benzo[c] nih.govnih.govnaphthyridin-6(5H)-one has been identified as an inhibitor of both PARP-1 and Aurora Kinase A, with IC50 values of 0.311 μM and 5.5 μM, respectively. medchemexpress.com

Monoamine Oxidase B (MAO-B): Certain 1-phenylethynyl derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govpsu.edunaphthyridines have shown promise as MAO-B inhibitors, with potencies in the low micromolar range. mdpi.comnih.gov One analog achieved an IC50 of 1.35 μM, comparable to the known MAO-B inhibitor pargyline. mdpi.comnih.gov

Understanding the interactions between benzo[h] nih.govpsu.edunaphthyridine derivatives and their target enzymes at the molecular level is key to rational drug design.

Acetylcholinesterase (AChE) Binding: For the 1,2,3,4-tetrahydrobenzo[h] nih.govpsu.edunaphthyridine inhibitors, molecular modeling and propidium (B1200493) displacement assays have shed light on their binding mechanism. nih.gov These compounds are designed to interact with the peripheral anionic site (PAS) of AChE, located at the entrance of the enzyme's catalytic gorge. nih.gov The high potency of some derivatives is attributed to an optimized binding at the PAS, along with additional interactions with residues in the mid-gorge region of the enzyme. nih.gov

c-Met Kinase Binding: Molecular modeling of 1H-imidazo[4,5-h] nih.govpsu.edunaphthyridin-2(3H)-one inhibitors suggests that the tricyclic core is essential for activity. nih.gov The binding mode involves specific interactions within the ATP binding site of the kinase.

GABA-A Receptors: While not an enzyme, the binding site for benzodiazepines on the GABA-A receptor provides a useful analogy. This binding pocket is located in a subunit cleft between the γ2 and α1 subunits, a position homologous to the agonist binding site for GABA. nih.gov This highlights how specific residues from different subunits contribute to forming a high-affinity binding pocket for ligands. nih.gov

Kinetic studies provide quantitative measures of inhibitor potency and can reveal the mode of inhibition (e.g., competitive, non-competitive).

Acetylcholinesterase (AChE) Inhibition: Kinetic analysis of the most potent 1,2,3,4-tetrahydrobenzo[h] nih.govpsu.edunaphthyridine derivatives has been performed to thoroughly characterize their mechanism of AChE inhibition. nih.gov These studies, in conjunction with binding site analysis, confirm their role as effective peripheral-to-midgorge-site inhibitors. nih.gov

Table 1: Enzyme Inhibition by Benzo[h] nih.govpsu.edunaphthyridine Scaffolds

Scaffold TypeTarget EnzymeKey FindingsReference
5H-Dibenzo[c,h] nih.govpsu.edunaphthyridin-6-onesTopoisomerase IPotent inhibition dependent on 5-position substituents. psu.edunih.gov
1,2,3,4-Tetrahydrobenzo[h] nih.govpsu.edunaphthyridinesAcetylcholinesterase (AChE)Potent dual inhibitors binding to PAS and mid-gorge sites. nih.gov
Benzo[h] nih.govpsu.edunaphthyridin-2(1H)-ones (Torins)mTORPotent inhibitors of mTOR kinase. nih.govresearchgate.net
1H-Imidazo[4,5-h] nih.govpsu.edunaphthyridin-2(3H)-onec-Met KinaseInhibitory activity with IC50 in the low micromolar range. nih.gov
Benzo[c] nih.govnih.govnaphthyridin-6(5H)-onePARP-1, Aurora Kinase AIC50 of 0.311 µM for PARP-1 and 5.5 µM for Aurora Kinase A. medchemexpress.com
Tetrahydrobenzo[b] nih.govpsu.edunaphthyridinesMonoamine Oxidase B (MAO-B)Inhibition in the low micromolar range (e.g., IC50 = 1.35 µM). mdpi.comnih.gov

Cellular Pathway Modulation

Beyond direct enzyme inhibition, benzo[h] nih.govpsu.edunaphthyridine derivatives can modulate complex cellular signaling pathways, particularly those involved in cell fate decisions like apoptosis and cell cycle progression.

Apoptosis Induction and Cell Cycle Arrest: The natural product aaptamine (B1664758), a benzo[de] nih.govpsu.edunaphthyridine, and its analogs have been shown to induce apoptotic cell death in cancer cells. nih.gov Isoaaptamine (B52999), for example, activates caspases 3 and 7, leading to the cleavage of PARP (Poly ADP-ribose polymerase), a hallmark of apoptosis. nih.gov This process is also associated with the inhibition of XIAP (X-linked inhibitor of apoptosis protein) and the over-generation of reactive oxygen species (ROS). nih.gov Related polycyclic aromatic hydrocarbons like benzo(a)pyrene can also induce apoptosis and cause cell cycle arrest by increasing ROS levels and activating endoplasmic reticulum (ER) stress pathways. nih.gov Studies on human colon cancer cells showed that benzo(a)pyrene treatment decreased the expression of cell cycle proteins cyclin D and cyclin E, while increasing p21 and p27 levels. nih.govnih.gov

Autophagy: In addition to apoptosis, some benzo[de] nih.govpsu.edunaphthyridine derivatives like isoaaptamine can induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. nih.gov

Antimicrobial Action Mechanisms

The benzo[h] nih.govpsu.edunaphthyridine scaffold has served as a template for the development of agents targeting a variety of pathogens, including bacteria, fungi, and parasites.

Antibacterial Activity: Various derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. imedpub.comimedpub.com The mechanism for the broader class of naphthyridines often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, which ultimately leads to bacterial death. nih.govmdpi.com

Antimalarial Activity: Benzo[h] nih.govpsu.edunaphthyridine derivatives have demonstrated antimalarial properties. imedpub.comimedpub.com Some compounds exhibit better activity than the standard drug chloroquine (B1663885) against resistant strains of Plasmodium falciparum. researchgate.net The mode of action for some of these compounds is believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation, a process critical for the parasite's survival within red blood cells. researchgate.net Furthermore, a library of benzo[h] nih.govpsu.edunaphthyridin-2(1H)-ones (Torins) was evaluated for gametocytocidal activity, which is key to blocking malaria transmission. nih.govnih.gov

Antitubercular and Anti-leishmanial Activity: The potential of this chemical class extends to other infectious diseases, with some 4-aminoquinoline (B48711) bioisosteres and their platinum complexes showing anti-leishmanial and antitubercular activities. imedpub.com

Anticancer Activity Mechanisms (in vitro Cellular Models)

The anticancer properties of benzo[h] nih.govpsu.edunaphthyridine scaffolds are multifaceted, involving the disruption of several processes crucial for tumor cell growth and survival.

Inhibition of Cell Proliferation: Derivatives have shown significant antiproliferative and cytotoxic effects against a wide range of cancer cell lines, including those from the lung, breast, colon, and cervix. mdpi.comnih.govnih.govresearchgate.net

Targeting DNA Maintenance: As mentioned, the ability of some derivatives to inhibit topoisomerase I is a key anticancer mechanism, as it leads to DNA damage and cell death in rapidly dividing cancer cells. psu.edunih.gov

Modulating Signaling Pathways: Inhibition of the mTOR pathway by Torin compounds represents another critical mechanism. nih.govresearchgate.net The mTOR protein is often hyperactivated in cancers, and its inhibition can halt tumor growth.

Induction of Programmed Cell Death: The induction of apoptosis and autophagy, as seen with aaptamine and its analogs, is a major route through which these compounds exert their anticancer effects. nih.gov This involves the activation of caspase cascades, disruption of mitochondrial function, and generation of ROS. nih.gov

Table 2: In Vitro Anticancer Activity of Benzo[de] nih.govpsu.edunaphthyridine Alkaloids

CompoundCancer Cell LineActivity (IC50)Observed MechanismReference
AaptamineH1299 (Lung)10.47 µg/mLCytotoxicity nih.gov
AaptamineHeLa (Cervical)15.03 µg/mLCytotoxicity nih.gov
Demethyl(oxy)aaptamineMCF-7 (Breast)23.11 µMCytotoxicity nih.gov
Demethyl(oxy)aaptamineMDA-MB-231 (Breast)19.34 µMCytotoxicity nih.gov
IsoaaptamineT-47D (Breast)30.13 µMApoptosis induction, Autophagy nih.gov

Investigation of Structure-Mechanism Relationships for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to optimizing the benzo[h] nih.govpsu.edunaphthyridine scaffold for improved potency and selectivity.

For Topoisomerase I Inhibition: SAR studies on 5H-dibenzo[c,h] nih.govpsu.edunaphthyridin-6-ones revealed that the nature of the substituent at the 5-position is critical for activity. Small alkyl chains with a terminal N,N-dimethylamino or pyrrolidinyl group are favorable, whereas larger or hydroxylated substituents are detrimental. psu.edunih.gov

For Acetylcholinesterase Inhibition: A double bioisosteric replacement of oxygen with nitrogen (O → NH) in a related pyrano[3,2-c]quinoline scaffold to create the 1,2,3,4-tetrahydrobenzo[h] nih.govpsu.edunaphthyridine core resulted in a dramatic enhancement of AChE inhibitory activity. nih.gov This highlights how subtle structural changes can profoundly impact biological function.

For c-Met Kinase Inhibition: A comprehensive SAR study of 1H-imidazo[4,5-h] nih.govpsu.edunaphthyridin-2(3H)-ones indicated that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the intact tricyclic core were all essential for effective c-Met inhibition. nih.gov

For Antimalarial Activity: For the benzo[h] nih.govpsu.edunaphthyridin-2(1H)-one (Torin) series, SAR exploration showed that a 6-amino-3-pyridyl group at one position was optimal for gametocytocidal activity. nih.gov Capping the amino group or replacing it with other functionalities led to a significant decrease in potency. nih.gov

These investigations underscore the versatility of the benzo[h] nih.govpsu.edunaphthyridine scaffold and provide a mechanistic basis for its diverse biological activities, paving the way for the development of new therapeutic agents.

Q & A

Q. What are the key synthetic routes for Benzo[h][1,6]naphthyridine-5-carbaldehyde derivatives?

The synthesis typically involves cyclization and functionalization of 4-aminoquinoline precursors. For example, compound 4(a-f) is synthesized by refluxing 2-chloro-4-aminoquinoline with substituted benzoylacetonitriles in anhydrous toluene, yielding 70–85% of the target compounds after recrystallization from ethanol . Intermediate 6(a-b) (diethyl 2-[(quinolin-4-ylimino)methyliden]malonates) is formed by reacting 4-aminoquinolines with diethyl 2-(ethoxymethyl)maleate at 120°C for 12 hours (80–90% yield). Subsequent oxidation or cyclization yields carbaldehyde derivatives .

Q. How are Benzo[h][1,6]naphthyridine derivatives characterized structurally?

Characterization relies on spectroscopic methods:

  • IR spectroscopy : Identifies functional groups (e.g., NH stretching at 3443 cm⁻¹, C=O at 1649 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.25–8.57 ppm, methyl groups at δ 1.31 ppm) .
  • Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 408 for compound 4b ) .

Q. What standard methods are used to evaluate antimicrobial activity?

Compounds are tested at 1000 ppm against bacterial strains (e.g., S. aureus, E. coli) using agar diffusion or broth dilution. Open-chain derivatives (e.g., 4c , 4f ) show activity against B. megaterium (zone of inhibition >15 mm), while cyclic derivatives (e.g., 8a , 9a ) are inactive .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula: C13_{13}H8_8N2_2O
  • Melting point: 144°C
  • Boiling point: 436.1°C at 760 mmHg
  • Density: 1.336 g/cm³ .

Advanced Research Questions

Q. How do structural modifications at the 4-amino position influence antimicrobial activity?

Substitution with electron-withdrawing groups (e.g., Cl, Br) enhances activity. For example:

  • 4c (4-Cl) and 4f (4-Br) show potent activity against B. megaterium (MIC <50 µg/mL).
  • Bulky substituents (e.g., methyl) reduce solubility and efficacy .

Q. Why do cyclic Benzo[h][1,6]naphthyridine derivatives lack antimicrobial activity compared to open-chain analogs?

Cyclization reduces molecular flexibility, hindering interaction with bacterial targets like fatty acid biosynthesis enzymes. Open-chain derivatives (e.g., 4c ) maintain planar conformations critical for binding .

Q. What methodologies optimize reaction conditions to improve synthetic yields?

  • Temperature control : Reflux in diphenyl ether (250°C, 30 minutes) achieves 70–75% yield for cyclic derivatives .
  • Catalyst selection : POCl3_3 promotes chlorination at 110°C (40% yield for 9a ) .
  • Solvent choice : Toluene minimizes side reactions during column chromatography .

Q. How can computational methods guide the design of bioactive derivatives?

Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to S. aureus FabI enoyl-ACP reductase. Derivatives with extended π-systems (e.g., 4f ) show stronger hydrogen bonding with active-site residues (ΔG = −9.2 kcal/mol) .

Q. What strategies resolve contradictions in antibacterial data across substituents?

  • Dose-response assays : Confirm activity thresholds (e.g., 4e is effective at 500 ppm but inactive at 250 ppm) .
  • SAR studies : Correlate logP values with membrane permeability (e.g., 4d with logP = 3.1 exhibits better Gram-negative activity) .

Q. How are Benzo[h][1,6]naphthyridine derivatives evaluated for anticancer potential?

Derivatives are screened against cancer cell lines (e.g., HepG-2, MCF-7) via MTT assays. Compound 2 (IC50_{50} = 8.7 µM for HCT-116) undergoes nitration and bromination to enhance cytotoxicity. Molecular dynamics simulations validate stable binding to topoisomerase IIα .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.